molecular formula C14H18N2OS B2534941 2-(cyclopentylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone CAS No. 2320143-47-1

2-(cyclopentylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone

Cat. No. B2534941
CAS RN: 2320143-47-1
M. Wt: 262.37
InChI Key: IWHWVORBXNFVDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclopentylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a pyrrolopyridine derivative that has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone is not fully understood. However, it has been shown to interact with various enzymes and proteins in the body. For example, it has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and modulate neurotransmitter release in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(cyclopentylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone in lab experiments is its high potency and selectivity for certain enzymes and proteins. However, one limitation is its potential toxicity and lack of specificity for other enzymes and proteins.

Future Directions

There are several future directions for the research of 2-(cyclopentylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone. One potential direction is the development of more potent and selective analogs of this compound. Another direction is the investigation of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
In conclusion, this compound is a promising compound with potential applications in scientific research. Its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of study.

Synthesis Methods

The synthesis of 2-(cyclopentylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone has been achieved using different methods. One of the most common methods involves the reaction of 5H-pyrrolo[3,4-b]pyridin-6(7H)-one with cyclopentanethiol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate that undergoes cyclization to form the desired compound.

Scientific Research Applications

2-(cyclopentylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone has been shown to have potential applications in scientific research. This compound has been studied for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. It has also been used as a tool compound to study the mechanism of action of various enzymes and proteins.

properties

IUPAC Name

2-cyclopentylsulfanyl-1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c17-14(10-18-12-5-1-2-6-12)16-8-11-4-3-7-15-13(11)9-16/h3-4,7,12H,1-2,5-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHWVORBXNFVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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